

Factors affecting the severity of MOG (35-55)-induced EAE

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Compound of Interest

Compound Name: MOG (35-55), human

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Technical Support Center: MOG (35-55)-Induced EAE

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the MOG (35-55)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: What is the expected clinical course for MOG (35-55)-induced EAE in C57BL/6 mice?

The MOG (35-55) peptide in C57BL/6 mice typically induces a chronic, monophasic EAE.^{[1][2][3]} You can expect the first clinical symptoms to appear between 9 and 14 days post-immunization.^{[1][4]} The disease severity usually reaches its peak 3 to 5 days after onset and then transitions into a chronic phase where deficits are maintained, and animals do not fully recover.^{[1][2]}

Q2: What are the key factors that can influence the severity and incidence of EAE?

Several factors can significantly impact the outcome of your EAE experiment. These include:

- **Mouse Strain:** C57BL/6 mice are a commonly used strain for the MOG (35-55) model.^[1] Other strains, like NOD mice, can also be used but may develop a relapsing-remitting to secondary progressive disease course.^[5] The genetic background is critical; for example, the MOG (35-55) model is not effective in SJL mice.^[3]
- **Gut Microbiota:** The composition of the gut microbiome is a crucial environmental factor. Germ-free mice are highly resistant to EAE.^{[6][7]} Colonization with specific bacteria, such as Segmented Filamentous Bacteria (SFB), can promote pro-inflammatory Th17 responses and restore disease susceptibility.^[6] Conversely, certain Lactobacillus species have been shown to ameliorate EAE symptoms.^[8]
- **Adjuvant Composition:** The antigen-adjuvant emulsion is critical. The ratio of the MOG peptide to the concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) can significantly affect EAE production.^[9] Pertussis toxin (PTX) is also used to enhance the disease by facilitating the entry of autoimmune T cells into the central nervous system (CNS).^[4]
- **Animal Age and Sex:** Disease susceptibility can vary with the age and sex of the mice.^[1] It is recommended to use age- and sex-matched animals in experimental groups.^[1] Some studies report that female C57BL/6J mice tend to develop a more aggressive disease with an earlier onset compared to males.^[2]
- **Diet:** Diet can modulate the gut microbiome and influence EAE outcomes. For instance, a diet low in fermentable fiber has been shown to result in a more reliable and uniform EAE induction.^[10] Dietary factors like polyunsaturated fatty acids and isoflavones may also have protective effects.^[7]

Q3: How are clinical signs of EAE evaluated and scored?

EAE clinical signs are typically evaluated daily using a standardized 0-5 scoring system. This system quantifies the progression of paralysis, which usually begins with the tail and ascends to the limbs.^{[1][2][11]} Consistent and blinded scoring is highly recommended to ensure internal validity of the experiment.^[1]

Troubleshooting Guide

Problem 1: Low Disease Incidence or Weak Symptoms

Possible Cause:

- **Suboptimal Immunization:** The preparation and administration of the MOG/CFA emulsion is a critical step. An improper emulsion can lead to poor immunization.
- **Incorrect Dosing:** The amounts of MOG peptide, CFA, and/or Pertussis Toxin (PTX) may be too low.
- **Animal-Related Factors:** The age, sex, or gut microbiota of the mice may be contributing to resistance.

Suggested Solutions:

- **Optimize Emulsion Preparation:** Ensure the MOG peptide and CFA are thoroughly emulsified to a stable, water-in-oil emulsion. The quality of the emulsion can be tested by dropping a small amount into water; a stable emulsion will not disperse.
- **Adjust Component Doses:** While standard protocols provide a guideline, some optimization may be necessary. The disease severity can be varied by adjusting the amount of MOG peptide per mouse.^[1] A systematic titration of MOG, M. tuberculosis H37Ra, and PTX can reveal the minimal doses required for robust disease manifestation in your specific laboratory conditions.^[12]
- **Standardize Animal Supply:** Use age- and sex-matched mice from a reliable vendor.^[1] Be aware that diet and environmental conditions can alter the gut microbiome, which significantly impacts EAE susceptibility.^{[6][7]}

Problem 2: High Variability in Disease Course Between Animals

Possible Cause:

- **Inconsistent Immunization Technique:** Variation in the injection volume or location can lead to different immune responses.

- Genetic and Microbiological Variability: Even within an inbred strain, there can be minor genetic drift or significant differences in gut microbiota between individuals or cages.
- Stress: Animal stress can influence immune responses.

Suggested Solutions:

- Refine Injection Technique: Ensure that the person performing the immunizations is experienced and consistent. Subcutaneous injections should be administered at standardized sites.[\[2\]](#)[\[4\]](#) Using anesthesia can make injections easier and more consistent.[\[4\]](#)
- Randomize and Control: Randomly allocate mice to treatment groups.[\[1\]](#) House experimental groups in the same room and, if possible, mix litters to normalize microbiome exposure.
- Acclimatize Animals: Allow animals to acclimate to the facility and handle them prior to the experiment to reduce stress.[\[2\]](#) Perform immunizations at approximately the same time of day for all animals.[\[2\]](#)

Problem 3: Unexpectedly High Severity and Mortality

Possible Cause:

- Excessive PTX Dose: Pertussis toxin dose is a key determinant of severity. Different lots of PTX can have varying potencies.[\[4\]](#)
- Animal Age: Younger mice may develop more severe EAE.[\[10\]](#)
- Synergistic Environmental Factors: A combination of factors (e.g., a specific diet and a highly susceptible microbiome) could be potentiating the disease.

Suggested Solutions:

- Titrate Pertussis Toxin: The PTX dose can be selected to control EAE severity.[\[4\]](#) If you observe excessive severity, consider reducing the PTX dose in your next experiment. It is crucial to test the potency of each new lot of PTX.

- Use Mature Animals: Using mature adult mice (e.g., 12-14 weeks old) may result in a more moderate disease course compared to younger mice.[\[10\]](#)
- Provide Supportive Care: For animals with severe symptoms (score ≥ 3), provide easy access to moistened food on the cage floor and a water source to prevent dehydration and weight loss.

Data and Protocols

Table 1: Standard Protocol Parameters for MOG (35-55) EAE in C57BL/6 Mice

Component	Typical Dose per Mouse	Administration Route	Timing
MOG (35-55) Peptide	100 - 200 μ g	Subcutaneous (s.c.)	Day 0
M. tuberculosis H37Ra (in CFA)	200 - 500 μ g	Subcutaneous (s.c.)	Day 0
Pertussis Toxin (PTX)	100 - 300 ng	Intraperitoneal (i.p.)	Day 0 and Day 2

Note: These are typical ranges. Doses may need to be optimized for specific laboratory conditions, mouse substrains, and reagent lots.[\[2\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Standard EAE Clinical Scoring System

Score	Clinical Signs
0	No clinical deficit; normal
1	Limp or partially paralyzed tail
2	Limp tail and hind limb weakness
3	Partial hind limb paralysis
4	Complete hind limb paralysis
5	Moribund state or death

Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate signs.[\[11\]](#)[\[13\]](#)

Detailed Experimental Protocol: MOG (35-55) EAE Induction in C57BL/6 Mice

This protocol is a synthesis of methodologies described in the literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- MOG (35-55) peptide, lyophilized
- Sterile Phosphate-Buffered Saline (PBS) or physiological saline
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
- Pertussis Toxin (PTX), lyophilized
- Female C57BL/6 mice, 8-12 weeks old
- Syringes (1 mL) and needles (e.g., 26G, 30G)
- Glass beaker or syringes for emulsification

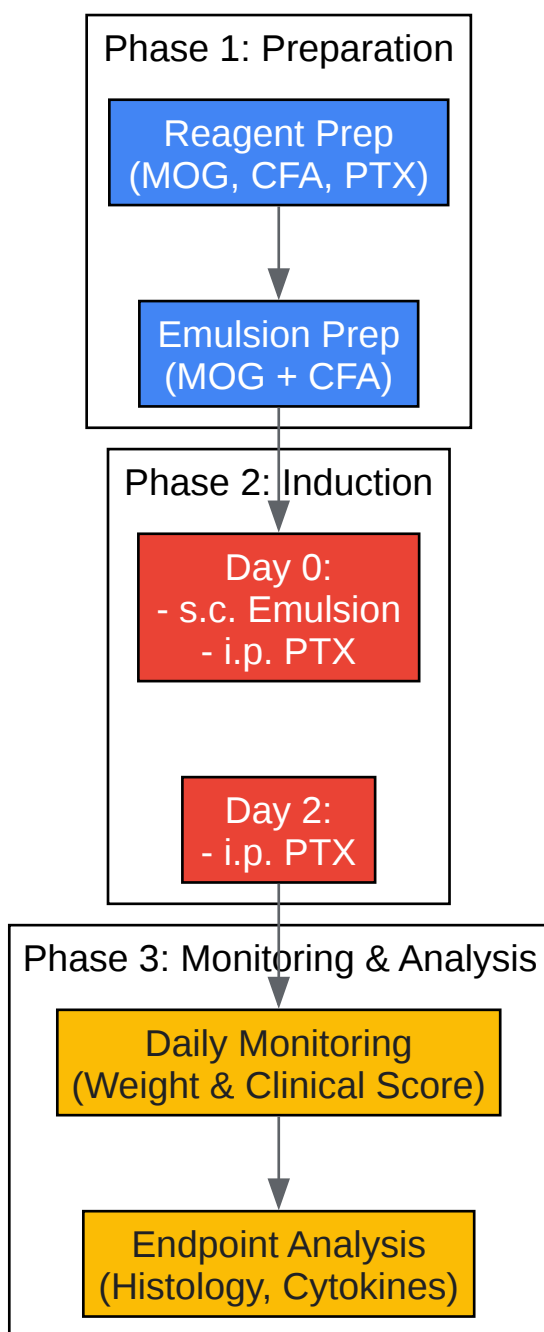
Procedure:

- Preparation of Reagents (Day 0):
 - MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS to a working concentration (e.g., 2 µg/mL). Prepare fresh or store aliquots at -20°C as recommended by the supplier.
 - MOG/CFA Emulsion: This is a critical step. Prepare a 1:1 emulsion of the MOG (35-55) solution and CFA. For example, to immunize 10 mice (200 µL/mouse), mix 1 mL of MOG solution (2 mg/mL) with 1 mL of CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture into and out of a glass syringe or by using two syringes connected by a stopcock until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

- Immunization (Day 0):
 - Anesthetize mice if necessary to ensure accurate administration.
 - Administer a total of 200 μ L of the MOG/CFA emulsion subcutaneously, divided over two sites on the flanks (100 μ L per site).^[4]
 - Inject 100-200 ng of PTX (e.g., 100 μ L of a 2 μ g/mL solution) intraperitoneally.
- Second PTX Injection (Day 2):
 - Administer a second intraperitoneal injection of PTX, identical to the dose given on Day 0.
- Monitoring:
 - Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and measure their body weight.
 - Use the scoring system in Table 2 to record disease severity.
 - Provide supportive care (e.g., moistened food pellets on the cage floor) for mice with severe paralysis (score ≥ 3) to prevent dehydration and facilitate access to food.

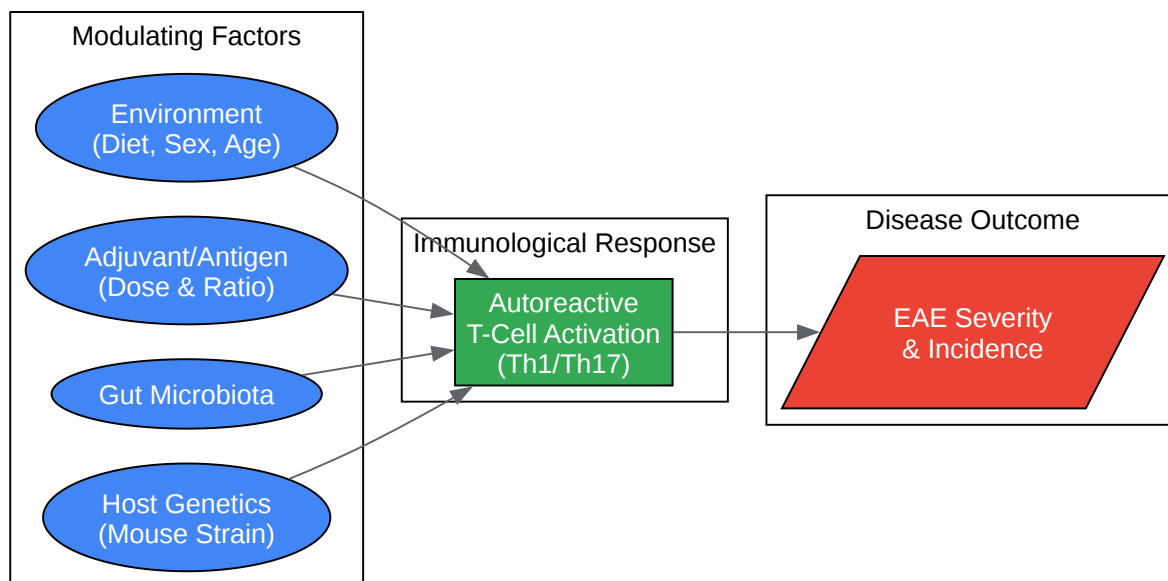
Visualizations

Experimental and Logical Workflows



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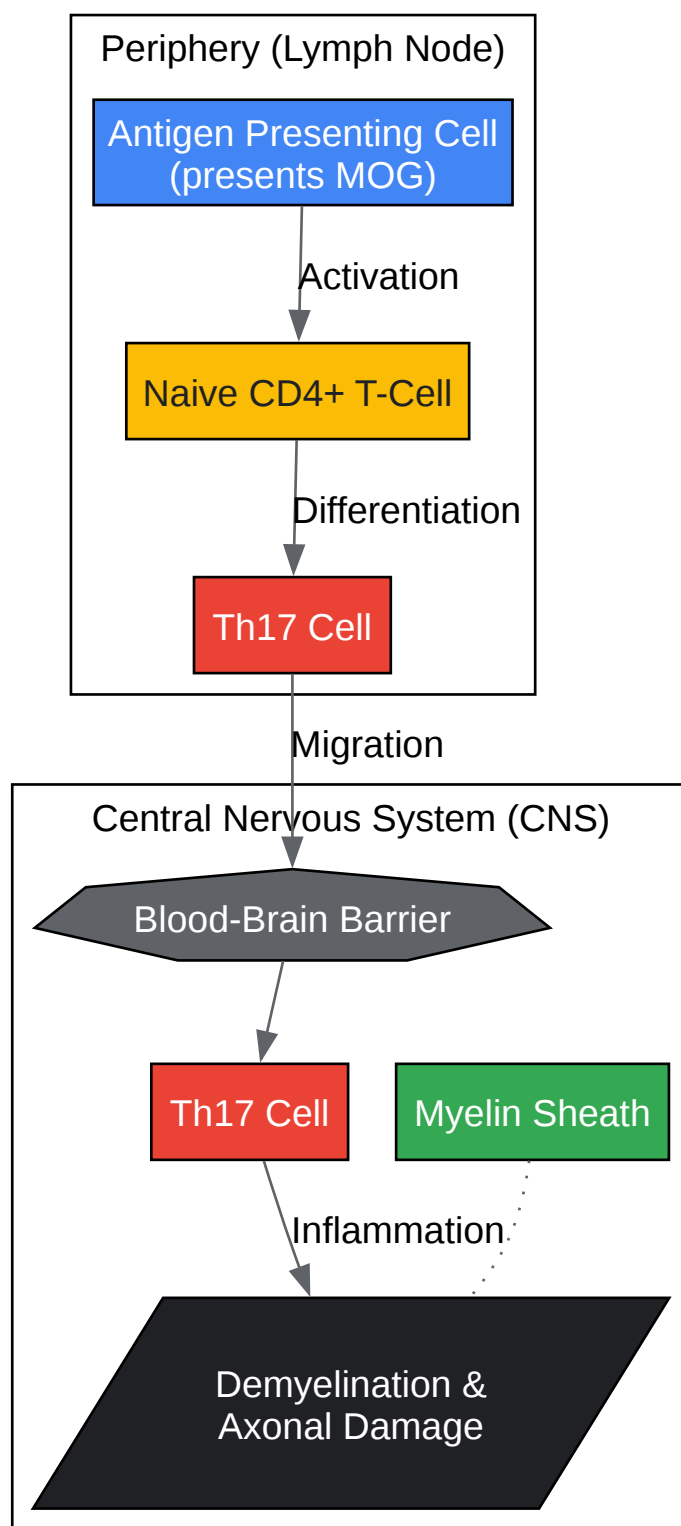
Caption: Experimental workflow for MOG (35-55)-induced EAE.



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Caption: Factors affecting the severity of MOG-induced EAE.

Simplified Pathogenic Pathway



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Caption: Simplified Th17-mediated pathology in EAE.

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